Glyoxalase I Substrate Affinity: 2-Fold Higher Apparent Affinity than Phenylglyoxal, 4.5-Fold Higher than Methylglyoxal
In a direct comparative study of purified rat liver and erythrocyte glyoxalase I (EC 4.4.1.5), 4-methylphenylglyoxal exhibited a Michaelis constant (Kₘ) of 0.02 mM, representing a 2-fold higher apparent affinity compared with unsubstituted phenylglyoxal (Kₘ = 0.04 mM) and a 4.5-fold higher affinity than methylglyoxal (Kₘ = 0.09 mM) [1]. Among para-substituted phenylglyoxals, the 4-methyl derivative was equivalent in affinity to 4-chlorophenylglyoxal (Kₘ = 0.02 mM) and superior to 4-hydroxyphenylglyoxal (Kₘ = 0.03 mM), consistent with the electronic influence of the para-substituent on hemithioacetal formation and subsequent enzymatic rearrangement [1]. This affinity comparison was generated under identical assay conditions (rat liver or erythrocyte enzyme, 25 °C, pH 7.0) [1].
| Evidence Dimension | Michaelis constant (Kₘ) for glyoxalase I (lactoylglutathione lyase, EC 4.4.1.5) |
|---|---|
| Target Compound Data | Kₘ = 0.02 mM (4-methylphenylglyoxal; rat liver or erythrocyte enzyme) |
| Comparator Or Baseline | Phenylglyoxal Kₘ = 0.04 mM; 4-chlorophenylglyoxal Kₘ = 0.02 mM; 4-hydroxyphenylglyoxal Kₘ = 0.03 mM; methylglyoxal Kₘ = 0.09 mM (all rat liver or erythrocyte enzyme) |
| Quantified Difference | 2.0× higher affinity than phenylglyoxal; 4.5× higher affinity than methylglyoxal; equivalent to 4-chlorophenylglyoxal |
| Conditions | Purified glyoxalase I from Rattus norvegicus liver and erythrocytes, pH 7.0, 25 °C, glutathione co-substrate present |
Why This Matters
A 2- to 4.5-fold difference in substrate affinity for a central detoxification enzyme directly impacts in vitro reconstitution of the glyoxalase pathway; selecting the wrong arylglyoxal warhead can produce incompatible kinetic parameters when probing glyoxalase I function or inhibitor pharmacology.
- [1] Han, L. P. B.; Davison, L. M.; Vander Jagt, D. L. Purification and kinetic study of glyoxalase-I from rat liver, erythrocytes, brain and kidney. Biochim. Biophys. Acta 1976, 445, 486-499. Kₘ values extracted via BRENDA/enzyme-information.de literature summary for EC 4.4.1.5. View Source
